molecular formula C13H13O4- B12585604 (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate CAS No. 648433-15-2

(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate

Cat. No.: B12585604
CAS No.: 648433-15-2
M. Wt: 233.24 g/mol
InChI Key: QPQJKZNHXUCVLC-WDEREUQCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a phenylmethoxycarbonyl group and a carboxylate group, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropanation reactions, where a suitable cyclopropane derivative is subjected to ring expansion to form the cyclobutane ring. This process often employs reagents such as diazo compounds and transition metal catalysts to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation followed by purification steps to isolate the desired enantiomer. Techniques such as chiral chromatography can be employed to achieve high enantiomeric purity, which is crucial for applications in pharmaceuticals and other fields .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable entity in various research and industrial applications .

Properties

CAS No.

648433-15-2

Molecular Formula

C13H13O4-

Molecular Weight

233.24 g/mol

IUPAC Name

(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m0/s1

InChI Key

QPQJKZNHXUCVLC-WDEREUQCSA-M

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.